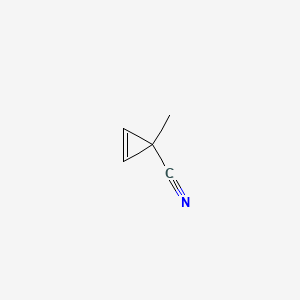

Cyclopropene-3-carbonitrile, 1-methyl-

Description

Academic Significance in Synthetic Organic Chemistry

The academic significance of Cyclopropene-3-carbonitrile, 1-methyl- primarily stems from its utility as a reactive intermediate in the synthesis of more complex molecules. The high degree of ring strain makes the cyclopropene (B1174273) ring susceptible to ring-opening reactions, providing a pathway to various functionalized products.

A notable and well-documented reaction of this compound is its thermal tetramerization. At elevated temperatures, 3-methyl-cyclopropene-3-carbonitrile undergoes a novel CN-Alder-ene type oligomerization to yield a complex tetrameric structure. mdpi.comresearchgate.net This reaction is significant as it represents the first example of this type of oligomerization for a 3,3-disubstituted cyclopropene. mdpi.comresearchgate.net Density functional theory (DFT) modeling has suggested that this transformation proceeds through a stepwise mechanism involving a biradical intermediate. mdpi.comresearchgate.net

Beyond this specific reaction, substituted cyclopropenes, in general, have garnered considerable attention as "mini-tags" in bioorthogonal chemistry. nih.gov Their high reactivity towards tetrazines in inverse-electron-demand Diels-Alder reactions, coupled with their small size, makes them ideal for labeling biomolecules in living systems. nih.gov While the direct application of Cyclopropene-3-carbonitrile, 1-methyl- in this context is not extensively documented, its structural motifs are relevant to the broader interest in developing novel and efficient bioorthogonal probes. nih.gov

Conceptual Framework of Strained Cyclopropene Systems

The reactivity of Cyclopropene-3-carbonitrile, 1-methyl- is intrinsically linked to the concept of ring strain. Cyclopropene possesses one of the highest ring strains of any isolable molecule, a consequence of the severe deviation of its bond angles from the ideal sp² (120°) and sp³ (109.5°) geometries. This strain energy can be released in chemical reactions, providing a strong thermodynamic driving force.

The introduction of a double bond within the three-membered ring further exacerbates the angle strain compared to cyclopropane (B1198618). google.com The sp² hybridized carbons of the double bond prefer a 120° bond angle, which is severely compressed within the triangular structure.

The substituents on the cyclopropene ring, a methyl group and a nitrile group, also play a crucial role in modulating its stability and reactivity. The nitrile group, being electron-withdrawing, can influence the electronic properties of the double bond. In the context of donor-acceptor cyclopropanes, the presence of both electron-donating and electron-withdrawing groups can polarize the C-C bond, facilitating selective cleavage and formally generating a 1,3-zwitterionic intermediate. mdpi.com This "push-pull" effect significantly lowers the energy barrier for ring-opening reactions. mdpi.com

The methyl group, on the other hand, is an electron-donating group. In related systems, such as 1-methyl-3-substituted cyclopropenes used in bioorthogonal reactions, the methyl group has been shown to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can enhance the rate of reaction with electron-deficient dienes like tetrazines. nih.gov

Physicochemical Properties

While experimentally determined physicochemical data for Cyclopropene-3-carbonitrile, 1-methyl- is scarce in publicly available literature, computational data for the closely related compound, cyanocyclopropene, provides some insight into its expected properties.

| Property | Value (Computed for Cyanocyclopropene) |

| Molecular Weight | 65.07 g/mol |

| Molecular Formula | C₄H₃N |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 65.026549100 Da |

| Topological Polar Surface Area | 23.8 Ų |

| Heavy Atom Count | 5 |

| Complexity | 113 |

Data sourced from PubChem CID: 20552233 for cyanocyclopropene. nih.gov

Structure

3D Structure

Properties

CAS No. |

85523-25-7 |

|---|---|

Molecular Formula |

C5H5N |

Molecular Weight |

79.10 g/mol |

IUPAC Name |

1-methylcycloprop-2-ene-1-carbonitrile |

InChI |

InChI=1S/C5H5N/c1-5(4-6)2-3-5/h2-3H,1H3 |

InChI Key |

XYSZFWTYCDPXEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropene 3 Carbonitrile, 1 Methyl and Its Derivatives

Development of Synthetic Pathways

The construction of the strained 1-methyl-3-substituted cyclopropene (B1174273) framework requires carefully designed synthetic pathways. These routes often begin with acyclic or less-strained cyclic precursors and employ reactions that facilitate the formation of the three-membered ring.

Precursor-Based Approaches

A primary strategy for synthesizing the 1-methylcyclopropene (B38975) ring system involves the cyclization of suitable acyclic precursors. One common and effective method is the reaction of a substituted allyl halide with a strong base. For instance, 1-methylcyclopropene can be synthesized from the reaction of methallyl chloride with a strong base such as phenyllithium (B1222949) or sodium amide. wikipedia.orggoogle.comgoogle.com This approach leverages an intramolecular elimination reaction to form the strained double bond within the three-membered ring.

Another powerful precursor-based approach is the rhodium-catalyzed cyclopropenation of alkynes with diazo compounds. This methodology typically involves the reaction of an alkyne, such as trimethylsilylpropyne, with a diazo compound like ethyl diazoacetate in the presence of a rhodium catalyst. This reaction yields a cyclopropene-3-carboxylate ester, which serves as a versatile precursor that can be chemically modified to introduce a variety of substituents at the 3-position. The ester can be reduced to the corresponding alcohol, (1-methylcycloprop-2-en-1-yl)methanol, a key intermediate for further functionalization.

A method for preparing 1-methylcyclopropene sodium salt involves the ring-closure reaction of 3-chloro-2-methylpropene (B57409) in the presence of a NaH alkali catalyst and toluene (B28343) as a solvent. The resulting sodium salt can then be decomposed with water to yield high-purity 1-methylcyclopropene. google.com

Methodologies for 1-Methyl-3-Substituted Cyclopropenes

The synthesis of a diverse range of 1-methyl-3-substituted cyclopropenes is often achieved through the chemical modification of a common, readily accessible intermediate. A cornerstone of this approach is the use of (1-methylcycloprop-2-en-1-yl)methanol as a starting point. The hydroxyl group of this alcohol is a versatile handle that can be converted into a wide array of other functional groups.

For example, the alcohol can be transformed into an azide (B81097), which can then be reduced to an amine. This amine can subsequently be acylated to form various amides. This strategy of post-cyclopropenation functionalization allows for the systematic variation of the substituent at the 3-position, enabling the fine-tuning of the molecule's properties.

The following table summarizes the transformation of (1-methylcycloprop-2-en-1-yl)methanol to various derivatives:

| Starting Material | Reagents | Product |

| (1-methylcycloprop-2-en-1-yl)methanol | 1. Mesylation2. Azide substitution3. Reduction | 1-(1-methylcycloprop-2-en-1-yl)methanamine |

| 1-(1-methylcycloprop-2-en-1-yl)methanamine | Acyl chloride or anhydride | N-((1-methylcycloprop-2-en-1-yl)methyl)amide |

| (1-methylcycloprop-2-en-1-yl)methanol | Isocyanate | (1-methylcycloprop-2-en-1-yl)methyl carbamate (B1207046) |

This table is based on general synthetic transformations and illustrates the versatility of the cyclopropene alcohol intermediate.

Formation of Specific Derivatives (e.g., Amides, Carbamoyloxymethyl)

The synthesis of specific derivatives like amides and carbamoyloxymethyl-substituted cyclopropenes has been reported, highlighting the practical application of the methodologies described above.

Amide Derivatives: The synthesis of N-((1-methylcycloprop-2-en-1-yl)methyl)amides is achieved by the acylation of the corresponding amine precursor, 1-(1-methylcycloprop-2-en-1-yl)methanamine. This amine is typically prepared from the parent alcohol by converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an azide salt and subsequent reduction.

Carbamoyloxymethyl Derivatives: The 3-carbamoyloxymethyl-1-methylcyclopropene derivative is synthesized from (1-methylcycloprop-2-en-1-yl)methanol. The hydroxyl group of the alcohol reacts with an isocyanate to form the carbamate linkage. This reaction provides a direct route to this class of compounds, which have been explored for their utility in bioorthogonal chemistry.

While a specific synthesis for 1-methylcyclopropene-3-carbonitrile is not detailed in the reviewed literature, its existence is confirmed by studies on its oligomerization. researchgate.net The synthesis would likely involve the dehydration of the corresponding primary amide, the nucleophilic substitution of a halo-substituted precursor with a cyanide salt, or the adaptation of cyclopropanation reactions using nitrile-containing precursors.

Challenges in Substituted Cyclopropene Synthesis

The synthesis of substituted cyclopropenes is fraught with challenges that stem from the inherent properties of the cyclopropene ring.

A primary obstacle is the high ring strain of the cyclopropene molecule, which makes it highly reactive and prone to polymerization or decomposition. This instability necessitates the use of mild reaction conditions and often requires careful handling and purification procedures. The volatility of simpler, low-molecular-weight cyclopropenes can also pose practical challenges in their isolation and handling.

Another significant challenge is achieving regioselectivity and diastereoselectivity during the synthesis and subsequent functionalization of the cyclopropene ring. In reactions such as carbometalation, controlling where a new substituent adds to the double bond and its stereochemical orientation relative to existing substituents can be difficult to predict and control. The reactivity patterns of substituted cyclopropenes are not always well-understood, making the development of new synthetic methods a complex task. The introduction of substituents can also dramatically affect the stability and reactivity of the cyclopropene, sometimes in unpredictable ways.

Finally, the synthesis of polysubstituted cyclopropanes, which can be derived from cyclopropenes, presents its own set of challenges in controlling stereochemistry at multiple centers.

Reactivity Profiles and Mechanistic Studies of Cyclopropene 3 Carbonitrile, 1 Methyl

Pericyclic Transformations

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. 1-methyl-cyclopropene-3-carbonitrile, also known as 3-methyl-cyclopropene-3-carbonitrile (MCCN), exhibits a high degree of reactivity in these transformations due to the inherent ring strain and the electronic nature of its substituents. acs.org

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org 1-methyl-cyclopropene-3-carbonitrile acts as a potent dienophile in these reactions. Its reactivity is significantly influenced by the strained double bond, which facilitates the distortion required to achieve the transition-state geometry. nih.gov

1-methyl-cyclopropene-3-carbonitrile and its derivatives are highly reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-deficient dienes like 1,2,4,5-tetrazines. nih.govrsc.org This type of reaction is characterized by the interaction between the high-lying Highest Occupied Molecular Orbital (HOMO) of the dienophile (the cyclopropene) and the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). rsc.orgnih.gov The reaction is exceptionally fast and proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a dihydropyridazine (B8628806) intermediate which then aromatizes to a pyridazine (B1198779) product. nih.govnih.gov This rapid and bioorthogonal transformation has made substituted cyclopropenes valuable as "mini-tags" for bioconjugation applications. nih.gov

The reaction rates for these cycloadditions are significant, with second-order rate constants demonstrating the high reactivity of the cyclopropene (B1174273) system. For example, the reaction of a 1-methyl-3-amidomethyl substituted cyclopropene with a tetrazine partner is remarkably fast, even outcompeting highly strained dienophiles like trans-cyclooctenol in certain cases. nih.gov

Table 1: Reaction Rates of 1-methyl-3-substituted Cyclopropenes with a Tetrazine

| Entry | C3-Substituent on 1-methyl-cyclopropene | Second-Order Rate Constant (k₂) |

|---|---|---|

| 1 | -CH₂OH | High |

| 2 | -COOH | Unstable |

| 3 | -CONHCH₂- | High |

| 4 | -CH(NH₂)- | Reduced rate in aqueous solvent |

| 5 | -CONH₂ | Relatively sluggish |

This table is illustrative, based on findings that different substituents at the C3 position significantly alter the reaction rates with tetrazines, spanning over two orders of magnitude. nih.gov

The kinetics of Diels-Alder reactions involving 1-methyl-cyclopropene-3-carbonitrile are governed by a combination of electronic and steric factors. chalcogen.rolibretexts.org

Electronic Factors: The reaction rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile in normal-demand Diels-Alder reactions. libretexts.orglibretexts.org In the case of the inverse-electron-demand reaction with tetrazines, the electronic properties are reversed. The reactivity of 1-methyl-3-substituted cyclopropenes is highly dependent on the substituent at the C3 position. nih.gov For instance, reducing an ester group to an alcohol at this position greatly increases the reaction rate, highlighting the sensitivity of the system to electronic modifications. nih.gov The electron-acceptor character of the cyano group, combined with the methyl group, influences the energy of the frontier molecular orbitals, which dictates the reaction kinetics. acs.orgkpfu.ru

Steric Factors: Steric hindrance can significantly impact the rate of cycloaddition. libretexts.org While the small size of the cyclopropene ring minimizes steric clashes, bulky substituents on either the cyclopropene or the reacting diene can slow the reaction. nih.gov The high reactivity of cyclopropenes is partly attributed to the low distortion energy required to reach the transition state geometry. The inherent strain of the three-membered ring facilitates the necessary out-of-plane distortion of bonds at the transition state, leading to a lower activation barrier compared to less strained alkenes. nih.gov

Diels-Alder reactions are known for their high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com In reactions involving 1-methyl-cyclopropene-3-carbonitrile, this principle holds true. The cycloadditions are reported to be highly stereoselective, consistently yielding products with a syn-configuration with respect to the cyano group of the cyclopropene acting as the dienophile. acs.org

This stereochemical preference can be explained by the endo rule, which often governs the stereochemical outcome of Diels-Alder reactions. The endo transition state is favored due to secondary orbital interactions between the substituent on the dienophile (the cyano group) and the developing pi-system of the diene. libretexts.orgnih.gov This leads to the formation of the thermodynamically less stable but kinetically favored endo product. libretexts.org In the context of 1-methyl-cyclopropene-3-carbonitrile, the substituents on the diene and dienophile align in a way that minimizes steric repulsion while maximizing favorable electronic interactions in the transition state, leading to the observed stereoselective formation of the syn-adduct. acs.orgrsc.org

Ene Reactions

The ene reaction is another pericyclic process involving an alkene with an allylic hydrogen (the ene), and a compound with a multiple bond (the enophile). nih.gov 1-methyl-cyclopropene-3-carbonitrile, lacking an allylic hydrogen on the ring, cannot act as the ene component in a traditional sense. However, it participates in a unique oligomerization that is mechanistically related to the ene reaction.

The proposed mechanism involves a "CN-Alder-ene" reaction, where a cyano group, rather than a hydrogen atom, migrates. nih.govresearchgate.net Density Functional Theory (DFT) modeling suggests that the reaction proceeds through a stepwise mechanism involving a singlet biradical intermediate. acs.orgacs.org The process begins with the dimerization of two molecules of 1-methyl-cyclopropene-3-carbonitrile to form this biradical intermediate. Subsequently, an intramolecular migration of the CN group occurs, leading to the formation of a dimer. acs.org This dimer can then react further with other monomer units in subsequent Alder-ene type steps to form the final tetramer. acs.orgresearchgate.net

Table 2: Calculated Energies for the CN-Alder-ene Dimerization Step

| Process Step | Calculation Method | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Dimerization (1+1 → 3a) | PBE0 | 21.6 | 33.6 |

| Intermediate to Dimer (3a → 3) | PBE0 | 2.7 | 5.5 |

| Trimerization (3+1 → 4) | PBE0 | 13.6 | 26.2 |

| Tetramerization (4+1 → 2) | PBE0 | 13.5 | 27.0 |

This table presents calculated activation enthalpies (ΔH) and Gibbs free energies (ΔG) for the key steps in the proposed tetramerization mechanism, highlighting the energetic profile of the CN-Alder-ene reaction. Data adapted from theoretical calculations. researchgate.net

Mechanistic Pathways of Oligomerization (e.g., Biradical Intermediates)

At elevated temperatures, typically around 120°C in a hydrocarbon solution, 1-methylcyclopropene-3-carbonitrile undergoes a unique tetramerization process. researchgate.net This reaction represents the first documented instance of an Alder-ene type oligomerization for a 3,3-disubstituted cyclopropene. researchgate.net The primary product formed in high yield (up to 80%) is 3-methyl-2,3-bis(2-t-methyl-2-c-cyanocyclopropyl)-1-(2-t-methyl-2-c,3-c-dicyanocyclopropyl)-cyclopropene. researchgate.net

The mechanism of this complex transformation is proposed to proceed through a novel "CN-Alder-ene" reaction pathway. researchgate.net Density Functional Theory (DFT) modeling of the reaction mechanism indicates that the process is not concerted but occurs in a stepwise fashion involving a biradical intermediate. researchgate.net The reaction initiates with the dimerization of two molecules of 1-methylcyclopropene-3-carbonitrile. Instead of a typical Alder-ene reaction where a hydrogen atom is transferred, the process involves the nitrile group, leading to the formation of a dimer which then continues to react with other monomers to form the final tetramer. researchgate.net The stereoselective nature of the reaction and the specific geometry of the final product provide strong evidence for this stepwise, biradical-mediated pathway. researchgate.net

The table below summarizes the key aspects of this oligomerization, based on DFT calculations for the initial dimerization step. researchgate.net

| Parameter | Process | Method | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Activation | 1 + 1 → Biradical Intermediate (3a) | PBE0 | 21.6 | 33.6 |

| Reaction | Biradical Intermediate (3a) → Dimer (3) | PBE0 | -55.2 | -53.8 |

| Overall Dimerization | 1 + 1 → Dimer (3) | PBE0 | -33.6 | -20.2 |

This interactive data table is based on computational findings for the proposed CN-Alder-ene reaction mechanism. researchgate.net

Ring-Opening and Rearrangement Reactions

Electrocyclic Processes

Electrocyclic reactions are intramolecular, pericyclic reactions that involve the conversion of a π-bond into a σ-bond, leading to the formation of a ring, or the reverse process of ring-opening. wikipedia.orgmsu.edu The stereochemistry of these reactions is dictated by the number of π-electrons involved and whether the reaction is initiated by heat (thermal) or light (photochemical), as described by the Woodward-Hoffmann rules. wikipedia.orgyoutube.com

The ring-opening of a cyclopropene derivative like 1-methylcyclopropene-3-carbonitrile involves the cleavage of the C2-C3 σ-bond to form a conjugated vinyl carbene or a related diradical species. This process involves the reorganization of 2 π-electrons from the double bond. According to the Woodward-Hoffmann rules for a 2π-electron system, the thermal electrocyclic ring-opening is predicted to be a disrotatory process. libretexts.org In a disrotatory opening, the substituents on the carbons of the breaking σ-bond rotate in opposite directions (one clockwise, one counterclockwise). youtube.com Conversely, a photochemical ring-opening for a 2π-electron system would be expected to proceed via a conrotatory mechanism, where the substituents rotate in the same direction. youtube.com

| Condition | Number of π-Electrons | Predicted Mode of Ring-Opening |

| Thermal (Δ) | 2 | Disrotatory |

| Photochemical (hν) | 2 | Conrotatory |

This table outlines the predicted stereochemical outcomes for the electrocyclic ring-opening of a cyclopropene ring based on the Woodward-Hoffmann rules.

Strain-Release Driven Transformations in Cyclopropene Derivatives

Cyclopropene and its derivatives are highly reactive molecules due to significant ring strain. This strain arises from the severe deviation of the bond angles from the ideal values for sp² (120°) and sp³ (109.5°) hybridized carbons. udel.edu The presence of a double bond within the three-membered ring introduces approximately 54 kcal/mol of strain energy. This inherent strain serves as a powerful thermodynamic driving force for reactions that lead to ring-opening or rearrangement, as these transformations relieve the steric and angular strain. udel.edu

The reactivity of 1-methylcyclopropene-3-carbonitrile is largely governed by this principle of strain release. Many of its characteristic reactions, such as cycloadditions and the oligomerization discussed previously, are highly favorable because the energy of the transition state is lowered, and the products are significantly more stable due to the alleviation of the high ring strain. udel.edunih.govnih.gov For instance, in strain-promoted cycloaddition reactions, the high energy of the cyclopropene ground state leads to a smaller activation barrier and exceptionally fast reaction rates, a principle utilized in "click chemistry". nih.govnih.gov The transformation from a strained three-membered ring to a less strained system, such as a cyclobutane (B1203170) or an open-chain structure, provides a substantial thermodynamic driving force for these reactions. udel.edu

Role of Substituents on Reactivity and Stability

Effects of Nitrile and Methyl Groups

The reactivity and stability of 1-methylcyclopropene-3-carbonitrile are significantly influenced by the electronic and steric properties of its two substituents: the methyl group at the C1 position and the nitrile group at the C3 position.

The 1-methyl group plays a crucial role in enhancing the kinetic stability of the cyclopropene ring. Unsubstituted cyclopropenes are often unstable and prone to rapid degradation. nih.gov Appending a methyl group to the alkene provides steric shielding and alters the electronic properties, leading to a compound that is stable enough for storage and use in subsequent reactions while still retaining high reactivity. nih.gov The methyl group, being electron-donating through induction, also influences the electronic nature of the π-system. nih.gov

The nitrile (cyano) group at the C3 position is strongly electron-withdrawing. This has a profound effect on the molecule's reactivity. The electron-withdrawing nature of the nitrile group can polarize the C-C bonds of the cyclopropane (B1198618) ring and influence its participation in reactions. As seen in the oligomerization of 1-methylcyclopropene-3-carbonitrile, the nitrile group can actively participate in the reaction mechanism, enabling unique pathways like the CN-Alder-ene reaction. researchgate.net In the context of cycloaddition reactions, substituents at the C3 position are known to greatly affect the reaction rates. nih.gov The specific electronic effect of the nitrile group will modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing its reactivity towards different reaction partners.

The combination of an electron-donating group on the double bond and an electron-withdrawing group on the saturated carbon creates a unique electronic profile that dictates the specific reactivity and stability of 1-methylcyclopropene-3-carbonitrile.

| Substituent | Position | Electronic Effect | Impact on Molecule |

| Methyl (-CH₃) | C1 | Electron-donating (inductive) | Enhances kinetic stability, maintains high reactivity |

| Nitrile (-CN) | C3 | Electron-withdrawing (inductive & resonance) | Influences reaction pathways, modulates electronic properties of the ring |

This interactive table summarizes the influence of the methyl and nitrile substituents on the properties of the cyclopropene ring.

Computational Chemistry and Theoretical Investigations of Cyclopropene 3 Carbonitrile, 1 Methyl

Quantum Mechanical Studies

Quantum mechanical methods are at the forefront of computational investigations into the behavior of Cyclopropene-3-carbonitrile, 1-methyl-, and related structures. These studies offer deep insights into the molecule's electronic structure and the energetic landscapes of its chemical transformations.

Density Functional Theory (DFT) has become a widely used method for studying cyclopropene (B1174273) systems due to its favorable balance of computational cost and accuracy. It has been instrumental in exploring the complex reactions of Cyclopropene-3-carbonitrile, 1-methyl-.

DFT calculations have been pivotal in unraveling the reaction pathways of Cyclopropene-3-carbonitrile, 1-methyl-, particularly its tendency to oligomerize at elevated temperatures. researchgate.netacs.org One notable study investigated the tetramerization of this compound, proposing a novel "CN-Alder-ene" reaction mechanism based on the product's geometry and stereochemistry. researchgate.net

The DFT modeling, employing PBE and PBE0 density functionals, indicated that the reaction does not proceed through a simple, synchronous path. researchgate.net Instead, the calculations support a stepwise mechanism for the dimerization stage, which is the initial step of the tetramerization. researchgate.net This process involves the formation of a key singlet biradical intermediate. researchgate.netacs.org The reaction begins with the formation of this intermediate, which then undergoes an intramolecular migration of the nitrile (CN) group to form the dimer. researchgate.net This detailed mechanistic insight, derived from DFT, highlights the complex, non-concerted nature of this Alder-ene type reaction. researchgate.net

Quantum mechanical simulations have also been used to understand the reactivity patterns of similar 1-methyl-3-substituted cyclopropenes in cycloaddition reactions. nih.gov These calculations help explain the factors that govern the speed and outcome of such reactions. nih.gov

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS)—the highest energy points along a reaction coordinate. DFT calculations allow for the determination of the geometries and energies of these fleeting structures.

In the study of the tetramerization of Cyclopropene-3-carbonitrile, 1-methyl-, DFT methods were used to calculate the structures of the transition states and the intermediate biradical. researchgate.net The calculations showed that the rate-limiting step of the dimerization is the initial formation of the biradical intermediate. researchgate.net The energetics of this process, including the formation of the dimer and other intermediates in the proposed tetramerization, were quantified. researchgate.net

Below is a table summarizing the calculated enthalpies and free energies for key steps in the dimerization process, as determined by different DFT functionals. researchgate.net

| Process | Method | ΔH (kcal/mol) | ΔG (kcal/mol) |

| 1 + 1 → 3a (Biradical Formation) | PBE | 17.2 | 29.4 |

| PBE0 | 21.6 | 33.6 | |

| 3a → 3 (Dimer Formation) | PBE | -58.3 | -57.3 |

| PBE0 | -55.2 | -53.8 | |

| Overall (1+1+1+1 → 2) | PBE | -140.6 | -100.5 |

Table 1: Calculated Enthalpies (ΔH) and Free Energies (ΔG) for the Dimerization and Tetramerization of Cyclopropene-3-carbonitrile, 1-methyl-. Data sourced from ResearchGate. researchgate.net

Furthermore, investigations into the reactivity of related methylcyclopropenes in cycloadditions reveal that the high strain of the three-membered ring significantly lowers the distortion energy required to achieve the transition-state geometry. nih.gov For the reaction of methylcyclopropene with a tetrazine, the distortion energy was calculated to be only 8.8 kcal/mol, far less than that for a comparable acyclic alkene (14.6 kcal/mol). nih.gov This low distortion energy is a key factor in the high reactivity of cyclopropenes. nih.gov

The activation energy, or the energy barrier that must be overcome for a reaction to occur, is a crucial parameter that can be derived from DFT calculations of transition states. This energy directly correlates with the reaction rate constant. Theoretical studies on the cycloaddition of methylcyclopropene with 3-methyl-6-phenyl-1,2,4,5-tetrazine (B6167803) calculated an activation barrier of 27.1 kcal/mol. nih.gov This value helps to quantify the reactivity of the cyclopropene system and explains the observed reaction rates. nih.gov The correlation between calculated activation energies and experimental reaction rates is a powerful tool for validating theoretical models and predicting the outcomes of new reactions. mdpi.com

While DFT is a workhorse in computational chemistry, ab initio and post-Hartree-Fock methods provide alternative, often more systematically improvable, approaches. The dimerization mechanisms of unsubstituted cyclopropene have been modeled using both DFT and ab initio methods. researchgate.net

In a study on the tautomerism between 1-methylcyclopropene (B38975) and methylenecyclopropane, researchers employed a combination of DFT and the high-level ab initio Coupled Cluster Singles and Doubles (CCSD) method. researchgate.netjjeci.net These calculations were used for geometric optimizations and to analyze infrared spectroscopy, demonstrating the utility of these methods in obtaining highly accurate structural and energetic data for cyclopropene derivatives. researchgate.netjjeci.net

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comwikipedia.org The energies and spatial distributions of these orbitals are key to understanding why and how reactions occur. youtube.compku.edu.cn

The reactivity of molecules is often described by their nucleophilicity (driven by the HOMO) and electrophilicity (driven by the LUMO). youtube.com Computational studies on 1-methylcyclopropene and its tautomer have included calculations of the HOMO-LUMO energy gap, a critical parameter in FMO theory. researchgate.net This gap is related to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.

Distortion/interaction analysis, used to study the cycloaddition reactions of methylcyclopropenes, is an application of FMO principles. nih.gov It partitions the activation energy into the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. nih.gov The finding that methylcyclopropene requires very little distortion energy to react is a direct consequence of the strained geometry and the nature of its frontier orbitals, which are "primed" for reaction. nih.gov

Prediction of Reactivity and Selectivity

Theoretical calculations are instrumental in predicting the reactivity and selectivity of 1-methylcyclopropene derivatives in various reactions. In the context of cycloaddition reactions, computational models can determine activation energies and transition state geometries, which are key indicators of reaction feasibility and outcome. For instance, in reactions with ortho-quinones, the presence of a methyl group at the 1-position of the cyclopropene ring has been shown to influence the activation barrier. researchgate.net

DFT calculations, such as those at the B97D/6−311+G(d,p) level of theory, have been used to compute the activation Gibbs energies for cycloaddition reactions. researchgate.net These studies reveal that the reaction's kinetic favorability can be quantitatively assessed. For example, the activation barrier for the cycloaddition of 1-methylcyclopropene with an o-quinone was found to be 6.4 kcal/mol. nih.gov This is a low activation energy, suggesting a high degree of reactivity, which is characteristic of strain-promoted reactions. nih.gov

Furthermore, computational models can predict the selectivity of these reactions. For cycloadditions involving substituted cyclopropenes, calculations often show a preference for the reaction to occur on the face of the cyclopropene away from the substituent, due to steric hindrance. researchgate.net The asynchronous nature of the transition states, with differing lengths for the newly forming carbon-carbon bonds, can also be predicted, providing insight into the reaction mechanism. researchgate.net The reactivity of 1-methylcycloprop-2-ene-1-carbonitrile has been demonstrated in tandem Alder-ene and Diels-Alder reactions where it first acts as an enophile and subsequently as a dienophile. pleiades.online

| Reaction | Reactant 1 | Reactant 2 | Activation Barrier (kcal/mol) | Reference |

| Cycloaddition | 1-methylcyclopropene | o-quinone | 6.4 | nih.gov |

| Cycloaddition | Cyclopropene | o-quinone | 4.5 | researchgate.net |

| Cycloaddition | 1-methylcyclopropene (at C1) | o-quinone | 5.3 | researchgate.net |

Role of HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, and the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. imperial.ac.ukmasterorganicchemistry.com In cycloaddition reactions involving Cyclopropene-3-carbonitrile, 1-methyl-, the energy gap between the HOMO of the cyclopropene (the nucleophile) and the LUMO of its reaction partner (the electrophile) governs the reaction rate. masterorganicchemistry.com A smaller HOMO-LUMO gap generally corresponds to a more favorable interaction and a lower activation barrier. mdpi.com

The energy of the HOMO and LUMO can be used to predict the chemical reactivity of a molecule; a small HOMO-LUMO gap is indicative of high chemical reactivity and low kinetic stability. nih.gov

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) |

| Cyclopropene | -9.96 | Not Specified |

| 1-methylcyclopropene | Not Specified | Not Specified |

Distortion/Interaction Analysis in Cycloaddition Processes

The distortion/interaction model, also known as the activation strain model, is a powerful computational tool for analyzing the activation barriers of bimolecular reactions. nih.govescholarship.org This model deconstructs the activation energy (ΔE‡) into two components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int). nih.gov

ΔE‡ = ΔE_dist + ΔE_int

The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov The interaction energy is the actual energy of interaction between these distorted reactant molecules in the transition state. nih.gov The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing distortion energy. nih.gov

Analysis of different cyclopropene derivatives shows that substituents can affect both the distortion and interaction energies. For example, electron-withdrawing groups can slightly decrease reactivity by increasing the distortion energies required to reach the transition state. nih.gov

| Reaction Component | Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) | Activation Enthalpy (kcal/mol) | Reference |

| 1-methylcyclopropene + o-quinone | ~6-8 (for cyclopropene) | Comparable to distortion energy | ~4-8 | nih.gov |

| Cyclopropene + o-quinone | Not specified | Not specified | 4.5 | researchgate.net |

| 1-methylcyclopropene + o-quinone | Increased relative to cyclopropene | Not specified | 5.3 | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

Cyclopropene (B1174273) derivatives are increasingly recognized as powerful building blocks in diversity-oriented synthesis due to their high ring-strain energy. nih.gov This inherent strain allows them to participate in a variety of ring-opening and cycloaddition reactions, providing access to complex molecular scaffolds that would be difficult to assemble through other methods. The development of scalable synthetic routes to produce stable and versatile cyclopropene precursors has been a key enabler in this field. rsc.org

While the broader class of cyclopropanes and cyclopropenes are used to generate diverse, stereopure building blocks for drug discovery and natural product synthesis, nih.govnih.gov the specific applications of 1-methylcycloprop-2-ene-1-carbonitrile are most prominently documented in the area of bioorthogonal chemistry. The small size and unique reactivity of the 1-methylcyclopropene (B38975) moiety make it an ideal component for creating specialized chemical reporters. nih.govrsc.org The nitrile group offers a potential site for further chemical modification, although its primary role in documented applications is often as an electronic modifier of the cyclopropene ring.

Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions typically involve pairs of reactants that are mutually reactive but inert to the biological environment. The small size and high reactivity of cyclopropenes make them excellent candidates for bioorthogonal labeling. nih.gov One of the most effective and widely used bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a strained alkene, such as a cyclopropene, and a 1,2,4,5-tetrazine. nih.govresearchgate.net This ligation is notable for its rapid kinetics and the fact that it produces nitrogen gas as its only byproduct. nih.gov

Development of Cyclopropene Mini-tags

The compact nature of the cyclopropene ring makes it an ideal "mini-tag" for labeling biomolecules where steric bulk is a concern. Researchers have developed synthetic strategies to create stable cyclopropene building blocks that can be incorporated into larger molecules, such as nucleosides. rsc.org These functionalized cyclopropenes serve as chemical reporters, allowing for the precise tracking and modification of biomolecules. nih.gov

A significant advancement in this area is the development of a library of 1- and 3-methylcyclopropenyl-modified 2'-deoxynucleosides. nih.gov These modified nucleosides act as small, unobtrusive tags that can be incorporated into DNA. Their stability and reactivity make them suitable for complex biological environments. For instance, 3,3-disubstituted cyclopropenes have been specifically developed for stability in biological systems for use in tetrazole photoclick chemistry. nih.gov

DNA-Templated Ligations and Fluorogenic Detection Probes

DNA-templated synthesis is a powerful technique that uses the specificity of DNA hybridization to bring reactants into close proximity, thereby facilitating a chemical reaction. illinois.edunih.gov This method allows for the programmed synthesis of complex molecules, including macrocycles. scispace.com

The methylcyclopropene mini-tags have been successfully employed in the dual and orthogonal metabolic labeling of DNA. nih.gov In a key study, two different methylcyclopropenyl-modified 2'-deoxyuridines were metabolically incorporated into the genomic DNA of HeLa cells. These tags were then independently and selectively reacted with two different probes through distinct bioorthogonal reactions (an inverse-electron demand Diels-Alder reaction and a photoclick reaction). nih.gov

This strategy utilized fluorogenic probes—a cyanine-styryl tetrazine and a pyrene-tetrazole—which become fluorescent only upon reaction with their cyclopropene target. This "turn-on" fluorescence provides a high signal-to-noise ratio for detecting the labeled DNA. The ability to perform two separate labeling events orthogonally (without cross-reactivity) on the same DNA strand opens new avenues for studying complex biological interactions in living cells. nih.gov

Table 1: Bioorthogonal Reactions Involving Cyclopropene Derivatives

| Reaction Type | Cyclopropene Reactant | Partner Reagent | Key Features | Reference |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 1-Methylcyclopropene-modified nucleoside | Tetrazine | Rapid kinetics, biocompatible, produces N₂ byproduct. | nih.govnih.gov |

| Phot-Click Chemistry | 1-Methylcyclopropene-modified nucleoside | Tetrazole | Activated by light, allows for spatiotemporal control. | nih.govnih.gov |

Synthesis of Diverse Heterocyclic and Polycyclic Compounds

The unique electronic and steric properties of 1-methylcycloprop-2-ene-1-carbonitrile make it a potentially valuable precursor for the synthesis of a variety of cyclic structures. The strained double bond can participate in cycloaddition reactions, while the nitrile group can be involved in cyclization or be converted to other functional groups.

Formation of Oxazoles

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are present in a wide range of biologically active natural products and pharmaceutical agents. researchgate.net Numerous synthetic methods exist for the construction of the oxazole (B20620) ring. nih.gov One modern approach involves the reaction of an acetylene (B1199291) with a nitrile, where a gold catalyst is used and an N-oxide provides the oxygen atom. scientificupdate.com Given that 1-methylcycloprop-2-ene-1-carbonitrile contains both a strained alkene (which can exhibit reactivity similar to an alkyne) and a nitrile moiety, its potential use in intramolecular or intermolecular reactions to form oxazole rings is conceivable. However, specific examples of this transformation using 1-methylcycloprop-2-ene-1-carbonitrile as the starting material are not documented in the surveyed literature.

Macrocyclic Structures (e.g., Cyclophanes)

Cyclophanes are macrocyclic compounds containing at least one aromatic ring and an aliphatic chain that forms a bridge between two positions of the aromatic ring. nih.gov Their unique, constrained structures have made them subjects of intense research in supramolecular chemistry. The synthesis of cyclophanes often involves coupling reactions, such as the Sonogashira or Glaser-Eglinton couplings, to form the macrocyclic structure. beilstein-journals.orgnih.gov While various building blocks are employed in these syntheses, the use of 1-methylcycloprop-2-ene-1-carbonitrile as a component in cyclophane synthesis has not been specifically reported in the available research. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues

Exploration of Novel Reactivity Pathways

Detailed research findings on the novel reactivity pathways of Cyclopropene-3-carbonitrile, 1-methyl- are currently unavailable. However, the unique structural features of this molecule—a highly strained three-membered ring, a reactive double bond, and an electron-withdrawing nitrile group—suggest several promising areas for future investigation.

The reactivity of the isomeric compound, 3-Methyl-cyclopropene-3-carbonitrile, has been shown to undergo an interesting tetramerization via a novel CN-Alder-ene reaction at elevated temperatures. mdpi.comnih.gov This suggests that the placement of the methyl group on the double bond in the 1-methyl isomer could lead to distinct and unexplored oligomerization or polymerization pathways.

Future studies could explore:

[4+2] Cycloadditions (Diels-Alder Reactions): The reactivity of 1-methyl-3-substituted cyclopropenes as dienophiles in Diels-Alder reactions with tetrazines has been investigated for bioorthogonal "mini-tag" applications. nih.gov The influence of the C-3 carbonitrile substituent on the rate and selectivity of these reactions for Cyclopropene-3-carbonitrile, 1-methyl- would be a valuable area of study. The electron-withdrawing nature of the nitrile group could significantly impact the electronic properties of the dienophile.

Transition-Metal Catalyzed Ring-Opening and Rearrangement Reactions: The high ring strain of the cyclopropene (B1174273) core makes it susceptible to cleavage and rearrangement catalyzed by various transition metals. Investigating how metals like rhodium, palladium, or nickel interact with the double bond and the adjacent nitrile group could uncover novel synthetic routes to complex nitrogen-containing molecules.

1,3-Dipolar Cycloadditions: The electron-deficient double bond of the cyclopropene ring could be a reactive partner in 1,3-dipolar cycloadditions with dipoles such as azides, nitrile oxides, and nitrones. These reactions would provide access to novel polycyclic heterocyclic scaffolds.

A comparative study of the reactivity of Cyclopropene-3-carbonitrile, 1-methyl- with its isomer, 3-Methyl-cyclopropene-3-carbonitrile, would be particularly insightful, as the position of the methyl group is expected to have a significant steric and electronic influence on the outcomes of these reactions.

Development of Catalytic Methods for Synthesis and Transformation

Specific catalytic methods for the synthesis and transformation of Cyclopropene-3-carbonitrile, 1-methyl- have not been reported. The development of such methods is a crucial step toward making this and related compounds more accessible for further study and potential applications.

For Synthesis: Future research could focus on adapting existing methods for cyclopropene synthesis. General strategies often involve the reaction of vinyl carbenes with alkynes or the elimination reactions of cyclopropyl (B3062369) halides. A potential catalytic approach for the synthesis of Cyclopropene-3-carbonitrile, 1-methyl- could involve:

Catalytic Carbene Transfer: The reaction of a suitable diazo compound with propyne (B1212725) in the presence of a transition metal catalyst (e.g., based on rhodium or copper) could be a viable route. The challenge would be to achieve regioselective addition to form the desired 1-methyl isomer.

Intramolecular Cyclization: Catalytic intramolecular cyclization of a suitably functionalized linear precursor could also be explored.

For Transformation: Catalysis will be key to unlocking the synthetic potential of Cyclopropene-3-carbonitrile, 1-methyl-. Future work in this area could include:

Asymmetric Catalysis: The development of chiral catalysts for reactions involving the cyclopropene ring could enable the enantioselective synthesis of complex molecules. For example, asymmetric cycloaddition or ring-opening reactions would be of significant interest.

Tandem Catalytic Reactions: Designing one-pot reactions where the cyclopropene undergoes a series of catalytic transformations could provide efficient access to diverse molecular architectures.

The table below outlines potential catalytic transformations that could be explored for this compound based on known cyclopropene chemistry.

| Catalytic Transformation | Potential Catalyst Type | Potential Product Class |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Chiral cyclopropane-carbonitriles |

| Hydroformylation | Rhodium/phosphine complexes | Substituted cyclopropane-carboxaldehydes |

| Metathesis Reactions | Ruthenium-based catalysts | Ring-opened or oligomeric products |

| C-H Functionalization | Palladium or Rhodium catalysts | Further substituted cyclopropene derivatives |

Advanced Computational Modeling for Rational Design

There are no specific advanced computational modeling studies focused on Cyclopropene-3-carbonitrile, 1-methyl-. Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to predict the properties and reactivity of this molecule and to guide experimental work.

Future computational studies could address:

Structural and Electronic Properties: DFT calculations can provide insights into the geometry, bond lengths, bond angles, and electronic structure of the molecule. This would help in understanding the effects of the methyl and nitrile substituents on the strained cyclopropene ring. Comparative studies with the 3-methyl isomer would be particularly valuable.

Reaction Mechanisms and Selectivity: Computational modeling can be used to elucidate the mechanisms of potential reactions, such as the cycloadditions and transition-metal-catalyzed transformations mentioned above. By calculating the activation energies of different reaction pathways, it would be possible to predict the feasibility and selectivity of these reactions. For instance, modeling the CN-Alder-ene reaction for the 1-methyl isomer could reveal why it might or might not occur compared to the 3-methyl isomer. researchgate.net

Spectroscopic Properties: Calculation of NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra would aid in the characterization of this compound if it were to be synthesized.

The following table summarizes key parameters that could be investigated through computational modeling and their significance.

| Computational Method | Parameter to Investigate | Significance |

| Density Functional Theory (DFT) | Optimized molecular geometry | Understanding of ring strain and substituent effects. |

| DFT | HOMO-LUMO energy gap | Prediction of reactivity in cycloaddition reactions. |

| DFT with Transition State Search | Reaction energy profiles | Elucidation of reaction mechanisms and prediction of product distributions. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies | Prediction of UV-Vis absorption spectra. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions | Understanding of electronic effects of substituents. |

Q & A

Q. What are the optimal synthetic routes for 1-methylcyclopropene-3-carbonitrile, considering its strained cyclopropene ring?

The synthesis of strained cyclopropene derivatives often involves [2+1] cycloaddition or dehydrohalogenation. A modified approach from the synthesis of 1-methylcyclopropene (via methallyl chloride and phenyllithium at room temperature) can be adapted . For introducing the nitrile group, nitrosation followed by dehydration or direct substitution using cyanide reagents under controlled conditions (e.g., NaCN/KCN in polar aprotic solvents) may be viable. Key parameters include temperature control (<0°C to avoid ring-opening) and inert atmospheres (argon/nitrogen) to prevent oxidation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the cyclopropene ring and nitrile group?

- NMR : and NMR can identify ring strain (e.g., deshielded protons at ~1.5–2.5 ppm) and nitrile signals (~110–120 ppm for ) .

- IR : A sharp absorption band near 2240 cm confirms the C≡N stretch.

- X-ray crystallography : SHELXL or SHELXS software can resolve bond angles (e.g., ~60° for cyclopropene C-C-C) and confirm nitrile geometry . For visualization, ORTEP-3 provides accurate thermal ellipsoid models .

Q. How can researchers mitigate thermal instability during purification?

Use low-temperature distillation (≤0°C) or sublimation under reduced pressure. Chromatography on silica gel pre-cooled to -20°C with non-polar eluents (e.g., hexane/ethyl acetate) minimizes decomposition. Stabilizing additives like BHT (butylated hydroxytoluene) at 0.1% w/w may suppress radical-induced ring-opening .

Advanced Research Questions

Q. What computational methods predict the electronic effects of the nitrile group on the cyclopropene ring’s reactivity?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can model hyperconjugation between the nitrile’s π* orbital and the cyclopropene ring. NBO (Natural Bond Orbital) analysis quantifies charge transfer, while Fukui indices identify electrophilic/nucleophilic sites. Compare results with experimental NMR shifts to validate accuracy .

Q. How do discrepancies between computational and experimental dipole moments arise, and how can they be resolved?

Discrepancies often stem from solvent effects (implicit vs. explicit solvation models) or incomplete basis sets. Use COSMO-RS for solvation corrections and augment DFT with MP2 or CCSD(T) for electron correlation. Experimentally, measure dipole moments via solution dielectric constant or Stark spectroscopy, ensuring solvent polarity matches computational conditions .

Q. What strategies address conflicting reactivity data in Diels-Alder reactions involving the nitrile group?

The nitrile’s electron-withdrawing nature can alter regioselectivity. Design a kinetic vs. thermodynamic control study:

- Kinetic : Use low temperatures (-78°C) and Lewis acids (e.g., BF) to stabilize transition states.

- Thermodynamic : Prolong reaction times at 25°C with bulky dienophiles to favor steric stabilization. Monitor outcomes via HPLC-MS and compare with DFT-predicted transition-state geometries .

Q. How can time-resolved spectroscopy elucidate the ring-opening mechanism under UV light?

Femtosecond transient absorption spectroscopy (400–800 nm range) tracks intermediates (e.g., diradicals or carbenes). Quench experiments with triplet scavengers (e.g., O) distinguish singlet vs. triplet pathways. Correlate data with CASSCF (Complete Active Space SCF) calculations to map potential energy surfaces .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for 1-Methylcyclopropene-3-carbonitrile

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Temperature | -10°C to 0°C | Minimizes ring-opening |

| Base | LDA (Lithium Diisopropylamide) | Avoids side reactions with nitriles |

| Solvent | THF/DMF (anhydrous) | Stabilizes intermediates |

| Purification | Cold silica chromatography | Prevents thermal decomposition |

Q. Table 2: Computational vs. Experimental Bond Angles

| Bond Angle | DFT Prediction (°) | X-ray Data (°) | Deviation |

|---|---|---|---|

| C1-C2-C3 (ring) | 58.9 | 59.2 | 0.3 |

| C3-C≡N | 179.1 | 178.5 | 0.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.